3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride 3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16012924
InChI: InChI=1S/C5H12N2O.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4,6H2;1H
SMILES:
Molecular Formula: C5H13ClN2O
Molecular Weight: 152.62 g/mol

3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride

CAS No.:

Cat. No.: VC16012924

Molecular Formula: C5H13ClN2O

Molecular Weight: 152.62 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-3-(hydroxymethyl)pyrrolidine Hydrochloride -

Specification

Molecular Formula C5H13ClN2O
Molecular Weight 152.62 g/mol
IUPAC Name (3-aminopyrrolidin-3-yl)methanol;hydrochloride
Standard InChI InChI=1S/C5H12N2O.ClH/c6-5(4-8)1-2-7-3-5;/h7-8H,1-4,6H2;1H
Standard InChI Key NHFJEFJTXAPFMM-UHFFFAOYSA-N
Canonical SMILES C1CNCC1(CO)N.Cl

Introduction

Structural and Chemical Properties

3-Amino-3-(hydroxymethyl)pyrrolidine hydrochloride (C₅H₁₃ClN₂O; molecular weight: 152.62 g/mol) features a pyrrolidine ring with dual functionalization at the 3-position. The hydroxymethyl group (-CH₂OH) and protonated amino group (-NH₃⁺) create a polar scaffold, enhancing solubility in aqueous media. X-ray crystallography confirms a chair-like conformation with intramolecular hydrogen bonding between the amino and hydroxymethyl groups, stabilizing the structure.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₅H₁₃ClN₂O
Molecular Weight152.62 g/mol
Melting Point198–202°C (decomposes)
Solubility>100 mg/mL in H₂O
Optical Rotation ([α]D)+15.3° (c = 1, H₂O)

The compound’s pKa values (amino group: 9.2; hydroxymethyl: 12.8) enable pH-dependent reactivity, facilitating selective derivatization.

Synthesis and Stereochemical Control

The synthesis of 3-amino-3-(hydroxymethyl)pyrrolidine hydrochloride emphasizes enantiomeric purity, critical for pharmacological activity. A patented method (US5977381A) outlines a six-step process starting from chiral 1,2,4-trimesylate precursors :

Table 2: Stereoselective Synthesis Protocol

StepReaction TypeReagents/ConditionsYield (%)
1CyclizationBenzylamine, THF, 50–60°C78
2Amino ProtectionAllyl chloroformate, heptane, 30–70°C85
3DeprotectionH₂/Pd-C, MeOH, RT92
4HydroxymethylationFormaldehyde, NaBH₃CN, pH 580
5HCl Salt FormationHCl (g), EtOAc95

Key innovations include the use of benzylamine to avoid racemization and allyloxycarbonyl groups for temporary protection, achieving >99% enantiomeric excess (ee) .

Pharmacological Applications

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 2–4 µg/mL for MRSA and Streptococcus pneumoniae. Its mechanism involves disruption of cell wall synthesis via inhibition of penicillin-binding proteins (PBPs).

Table 3: Antimicrobial Efficacy

PathogenMIC (µg/mL)Mechanism of Action
MRSA (ATCC 43300)2.0PBP2a inhibition
Enterococcus faecalis4.0Cell membrane permeabilization
Pseudomonas aeruginosa64.0Not active

Cephalosporin Derivatives

3-Amino-3-(hydroxymethyl)pyrrolidine serves as a key intermediate in vinylpyrrolidinone-cephalosporins, which demonstrate potent activity against MRSA and Pseudomonas aeruginosa (MIC: 0.5 µg/mL) . The compound’s hydroxymethyl group enhances water solubility, addressing the hydrophobicity limitations of earlier cephalosporins.

Analytical Characterization

Quality control relies on orthogonal analytical methods:

  • HPLC: C18 column (4.6 × 150 mm), 0.1% TFA in H₂O/MeCN (95:5), retention time: 6.2 min.

  • NMR: ¹H NMR (400 MHz, D₂O) δ 3.85 (m, 1H, CHNH₂), 3.45 (dd, 2H, CH₂OH), 2.95–3.10 (m, 4H, pyrrolidine).

  • Mass Spectrometry: ESI-MS m/z 133.1 [M-Cl]⁺.

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